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Technical Support Center: ENMD-2076 Tartrate
Clinical Trials
This technical support center provides researchers, scientists, and drug development

professionals with information on the common adverse events observed during clinical trials of

ENMD-2076 Tartrate. The following question-and-answer format addresses potential issues

and provides guidance for interpreting clinical trial data.

Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with ENMD-2076 Tartrate in

clinical trials?

Based on data from multiple clinical trials, the most frequently reported adverse events (AEs) of

any grade include hypertension, fatigue, diarrhea, and nausea.[1][2][3] These events are

generally considered to be manageable and consistent with the side effect profile of other oral

kinase inhibitors.[2]

Q2: What are the most common severe (Grade 3/4) adverse events observed with ENMD-2076
Tartrate?

The most common Grade 3 or higher adverse events reported in clinical trials are hypertension

and fatigue.[2] In a Phase 1 study involving patients with advanced solid tumors, Grade 3

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1671335?utm_src=pdf-interest
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/17/4/849/11913/Phase-I-Safety-Pharmacokinetic-and-Pharmacodynamic
https://pubmed.ncbi.nlm.nih.gov/22921155/
https://pubmed.ncbi.nlm.nih.gov/30071865/
https://pubmed.ncbi.nlm.nih.gov/22921155/
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://www.benchchem.com/product/b1671335?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22921155/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hypertension and Grade 3 neutropenia were identified as dose-limiting toxicities at a dose of

200 mg/m².[1][4][5] A study in ovarian clear cell carcinoma also reported Grade 3 proteinuria

and diarrhea.[6]

Q3: Are there any specific adverse events to monitor for in patients with acute myeloid

leukemia (AML)?

In a Phase 1 trial with relapsed or refractory AML or chronic myelomonocytic leukemia (CMML)

patients, the most common non-hematological toxicities of any grade were fatigue, diarrhea,

dysphonia, dyspnea, hypertension, constipation, and abdominal pain.[7] Dose-limiting toxicities

in this patient population included Grade 3 fatigue, Grade 3 typhlitis (inflammation of the

cecum), Grade 3 syncope, and Grade 3 QTc prolongation.[7]

Troubleshooting Guide
Problem: A researcher observes a high incidence of hypertension in their preclinical model

treated with ENMD-2076.

Troubleshooting Steps:

Verify Dose and Administration: Ensure the dose administered is within the range reported in

preclinical and clinical studies and that the administration protocol is consistent.

Monitor Blood Pressure: Implement regular blood pressure monitoring in the experimental

animals.

Consult Clinical Data: Refer to the clinical trial data, which indicates that hypertension is a

common, and at higher doses, a dose-limiting toxicity.[1][4][5] This suggests the observed

effect is likely on-target.

Mechanism of Action: The inhibition of VEGFR by ENMD-2076 is a likely contributor to the

observed hypertension, a known class effect of anti-angiogenic therapies.

Problem: An investigator notes significant fatigue and lethargy in animal models.

Troubleshooting Steps:
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Assess General Health: Conduct a thorough health assessment of the animals to rule out

other causes of fatigue.

Review Clinical Reports: Fatigue is one of the most common adverse events reported in

patients receiving ENMD-2076 across various cancer types.[1][2][3][7]

Consider Dose Reduction: If the fatigue is severe and impacting the well-being of the

animals, a dose reduction may be warranted to determine if the effect is dose-dependent.

Data on Common Adverse Events
The following tables summarize the common adverse events reported in key clinical trials of

ENMD-2076 Tartrate.

Table 1: Common Adverse Events (Any Grade) in Patients Treated with ENMD-2076

Adverse Event

Phase 1
(Advanced
Solid Tumors)
[1][4][5]

Phase 2
(Triple-
Negative
Breast Cancer)
[3]

Phase 1
(AML/CMML)
[7]

Phase 2
(Ovarian Clear
Cell
Carcinoma)[8]

Hypertension Most Common Common Common
Most Common

(Gr 1/2)

Fatigue Most Common Common Most Common
Most Common

(Gr 1/2)

Nausea/Vomiting Most Common Common -
Most Common

(Gr 1/2)

Diarrhea - Common Common
Most Common

(Gr 1/2)

Dysphonia - - Common -

Dyspnea - - Common -

Constipation - - Common -

Abdominal Pain - - Common -
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Table 2: Grade 3/4 Adverse Events in Patients Treated with ENMD-2076

Adverse Event

Phase 1
(Advanced
Solid Tumors)
[1][4][5]

Phase 2
(Platinum-
Resistant
Ovarian
Cancer)[2]

Phase 1
(AML/CMML)
[7]

Phase 2
(Ovarian Clear
Cell
Carcinoma)[6]

Hypertension

Grade 3 (Dose-

limiting at 200

mg/m²)

Most Common - Grade 3 (28%)

Fatigue - Most Common
Grade 3 (Dose-

limiting)
-

Neutropenia

Grade 3 (Dose-

limiting at 200

mg/m²)

- - -

Typhlitis - -
Grade 3 (Dose-

limiting)
-

Syncope - -
Grade 3 (Dose-

limiting)
-

QTc Prolongation - -
Grade 3 (Dose-

limiting)
-

Proteinuria - - - Grade 3 (10%)

Diarrhea - - - Grade 3 (10%)

Experimental Protocols
Assessment of Adverse Events in Clinical Trials

The standard methodology for assessing and grading adverse events in the ENMD-2076

clinical trials follows the National Cancer Institute's Common Terminology Criteria for Adverse

Events (CTCAE).[9][10][11][12]

Key Methodological Points:
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Grading: Adverse events are graded on a 5-point scale:

Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only;

intervention not indicated.[10]

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-

appropriate instrumental activities of daily living (ADL).[10]

Grade 3: Severe or medically significant but not immediately life-threatening;

hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

[10]

Grade 4: Life-threatening consequences; urgent intervention indicated.[10]

Grade 5: Death related to the adverse event.[10]

Data Collection: Adverse event data is systematically collected at baseline, at regular

intervals during treatment, and at the end of treatment.[13] This includes both solicited

reports for expected AEs and unsolicited reports for unexpected events.

Attribution: The relationship of the adverse event to the study drug is assessed by the clinical

investigator.
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Caption: Mechanism of Action of ENMD-2076.
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Caption: Adverse Event Assessment Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Common adverse events of ENMD-2076 Tartrate in
clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671335#common-adverse-events-of-enmd-2076-
tartrate-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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